2-Méthoxy-3,5-diméthylpyrazine

Vue d'ensemble

Description

Isolation and Identification of 2-Methoxy-3,5-dimethylpyrazine

The compound 2-methoxy-3,5-dimethylpyrazine has been identified as a significant contributor to the "fungal must" taint in wine corks, characterized by an unpleasant, musty, and moldy aroma. Its detection was achieved through gas chromatography and mass spectrometry, comparing it with a synthesized authentic sample. This compound has a very low aroma threshold in white wine, indicating its high potency and potential impact on the wine industry as a cause of cork taint .

Synthesis of Pyrazine Derivatives

A series of 2,5-di(aryleneethynyl)pyrazine derivatives, which are structurally related to 2-methoxy-3,5-dimethylpyrazine, were synthesized using a Sonogashira reaction. The synthesis yielded various derivatives with different substituents, and the structural properties were analyzed through X-ray crystallography and quantum chemical calculations. These derivatives exhibit interesting optoelectronic properties and have been used to enhance the performance of organic light-emitting diodes (OLEDs) .

Molecular Structure and Chemical Activity

The molecular structure of a related compound, 5-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile, was characterized using XRD, FT-IR, and NMR techniques. Theoretical calculations provided insights into the chemical activity, electrophilic/nucleophilic nature, and molecular properties. The study also explored the interactions between the molecule and DNA bases, which is crucial for understanding its biological interactions .

Regioselective Synthesis of Pyrazoloquinolinones

The regioselective synthesis of pyrazoloquinolinones from 3-acyl-4-methoxy-1-methylquinolinones and hydrazines was investigated. The reaction conditions were optimized to achieve selective synthesis of the desired products, which were then characterized by NMR spectroscopy .

Synthesis and Characterization of 2-Methoxy-3-alkylpyrazines

A synthetic route for 2-methoxy-3-alkylpyrazines was revised to correct the misidentification of the products. The study provided detailed spectroscopic data and gas chromatographic retention indices to distinguish between the N-methyl and O-methyl derivatives, which are important for aroma analysis .

Hilbert-Johnson Reaction and Pyrazinediones

The Hilbert-Johnson reaction was used to synthesize dipyridopyrazinediones from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. The reaction led to the formation of a dipyridopyrazinedione with high yield, and the molecular structures were confirmed by X-ray crystallography .

Preparation of 1H-Pyrazole Derivatives

New 3,5-diaryl-1H-pyrazoles were prepared from aryl methyl ketones, followed by cyclization with hydrazine monohydrate. The structures of these compounds were confirmed by various spectroscopic methods, and the X-ray structure of one derivative was presented, showing the existence of tautomers .

Molecular Diversity in Three-Component Reactions

The three-component reactions involving 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates demonstrated molecular diversity. The reactions produced various derivatives, including tetrahydroquinolizines and butadiene tricarboxylates, with high yields and diastereoselectivity .

Applications De Recherche Scientifique

Analyse chimique

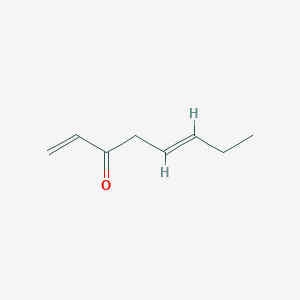

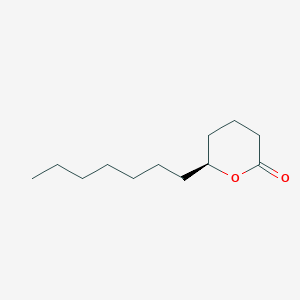

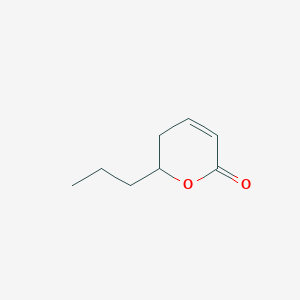

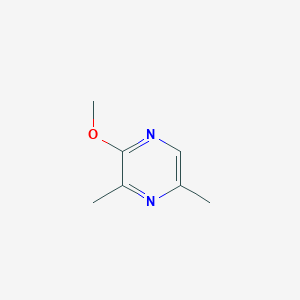

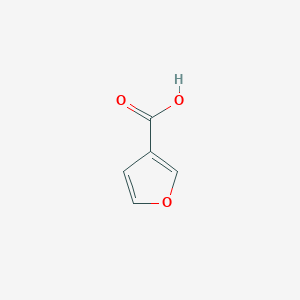

“2-Méthoxy-3,5-diméthylpyrazine” est un composé chimique de formule C7H10N2O et de masse molaire 138,1671 . Il est souvent utilisé dans les analyses chimiques et la recherche en raison de ses propriétés uniques .

Chromatographie en phase gazeuse

Ce composé est fréquemment utilisé en chromatographie en phase gazeuse, un type courant de chromatographie utilisé en chimie analytique pour séparer et analyser les composés qui peuvent être vaporisés sans décomposition .

Recherche sur les odorants

“this compound” est l’un des principaux odorants responsables des saveurs indésirables dans le vin . Il est utilisé dans la recherche pour comprendre et améliorer l’arôme et le goût du vin .

Science alimentaire

Dans le domaine de la science alimentaire, ce composé est utilisé pour rehausser la saveur de certains aliments. Il est particulièrement important dans la production de variétés de riz brun .

Études de biodégradation

“this compound” est utilisé dans des études de biodégradation. Certaines espèces comme Rhodocoocus erythropolis et Arthrobacter sp. peuvent croître avec la 2,5-diméthylpyrazine, un composé similaire . Ceci fait de “this compound” un composé précieux en science de l’environnement et en contrôle de la pollution .

Safety and Hazards

Mécanisme D'action

Target of Action

2-Methoxy-3,5-dimethylpyrazine (MDMP) is a volatile compound that is primarily associated with the aroma of certain wines . The primary targets of MDMP are the olfactory receptors in the nose that detect its strong, earthy smell .

Result of Action

The primary result of MDMP’s action is the perception of a strong, earthy smell. This is due to its interaction with olfactory receptors in the nose. In the context of wine, this can contribute to the overall aroma and flavor profile .

Action Environment

The action of MDMP can be influenced by various environmental factors. For example, the presence of other volatile compounds can affect the perception of MDMP’s smell. Additionally, factors such as temperature and pH can influence the stability and efficacy of MDMP .

Propriétés

IUPAC Name |

2-methoxy-3,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKLSVWRSUPMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423905 | |

| Record name | 2-Methoxy-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92508-08-2 | |

| Record name | 2-Methoxy-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92508-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-3,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxy-3,5-dimethylpyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

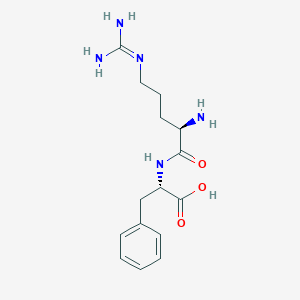

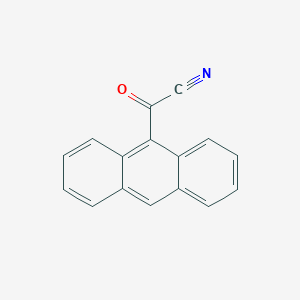

![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)